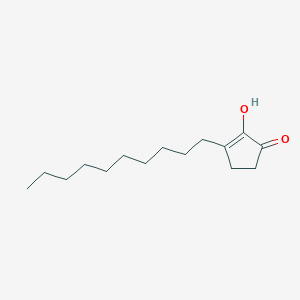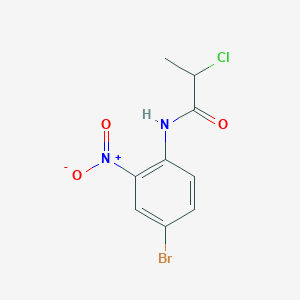![molecular formula C8H6N2O B1624745 1-Carbaldehído pirrolo[1,2-c]pirimidina CAS No. 251102-36-0](/img/structure/B1624745.png)
1-Carbaldehído pirrolo[1,2-c]pirimidina
Descripción general
Descripción
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors .
Mecanismo De Acción
Target of Action
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde and its derivatives have been reported to exhibit potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
The compound interacts with FGFRs, leading to the inhibition of these receptors . This interaction results in the suppression of downstream signaling pathways that are activated upon the binding of fibroblast growth factors to these receptors .
Biochemical Pathways
The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde disrupts these pathways .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially be beneficial to its bioavailability .
Result of Action
In vitro studies have shown that Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells .
Action Environment
The action of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde can be influenced by various environmental factors. For instance, the stereo-electronic factors can affect the yield and selectivity of the product . .
Análisis Bioquímico
Biochemical Properties
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is involved in biochemical reactions that contribute to its biological activity. It is synthesized from the base-induced condensation of pyrrolo-2-carbaldehydes . The compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde has been found to exhibit significant effects on various types of cells. For instance, it has been reported to have antiproliferative effects on breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde involves its interaction with biomolecules at the molecular level. It has been suggested to inhibit CDK2, a cyclin-dependent kinase, which is a crucial regulator of cell cycle progression . This interaction can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde have been observed to change over time. It exhibits time-dependent aggregation-induced emission enhancement (AIEE) properties
Metabolic Pathways
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is likely involved in various metabolic pathways due to its pyrimidine structure . Pyrimidines are integral to nucleotide biosynthesis, a critical metabolic pathway
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-c]pyrimidine-1-carbaldehyde typically involves the condensation of pyrrole-2-carbaldehydes with isocyanides. One common method is the base-induced condensation with ethyl isocyanoacetate or toluenesulfonylmethyl isocyanide (TosMIC) under mild conditions . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 45°C) to yield the desired pyrrolo[1,2-c]pyrimidine derivatives .
Industrial Production Methods: While specific industrial production methods for pyrrolo[1,2-c]pyrimidine-1-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include various substituted pyrrolo[1,2-c]pyrimidine derivatives, which can exhibit different biological activities and properties .
Comparación Con Compuestos Similares
Pyrrolo[2,3-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antiviral properties
Uniqueness: Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new therapeutic agents and materials .
Propiedades
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-8-9-4-3-7-2-1-5-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDFSWOSQOZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445282 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251102-36-0 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


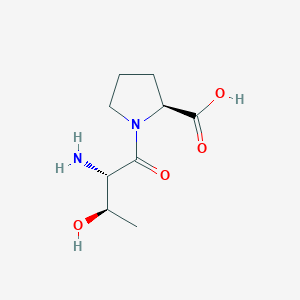
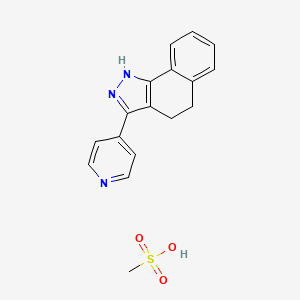
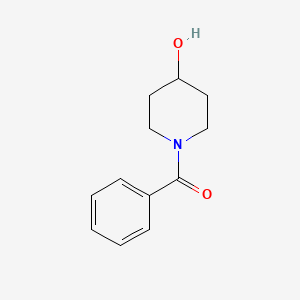
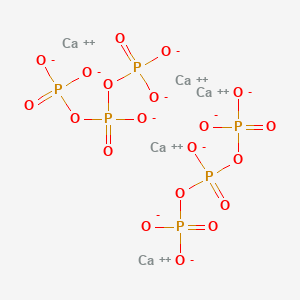
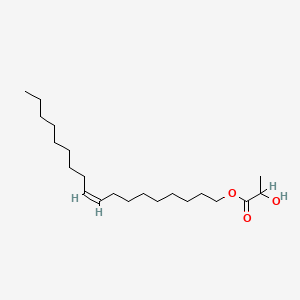

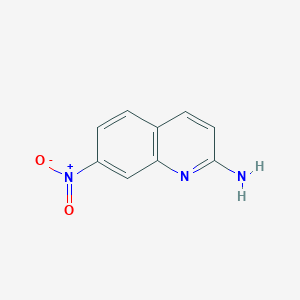


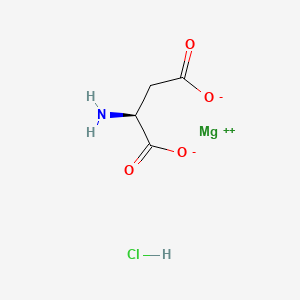

![2-(1-(7-(4-Bromo-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetic acid](/img/structure/B1624682.png)
